molecular formula C7H10ClN3O B3113504 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride CAS No. 1956321-99-5

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride

Cat. No. B3113504
CAS RN: 1956321-99-5
M. Wt: 187.63
InChI Key: VRYARMZXMXBABV-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is a chemical compound with the CAS Number: 1956321-99-5 . It is a solid substance and has a molecular weight of 187.63 .


Synthesis Analysis

The synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been developed based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride” is represented by the linear formula: C7H10ClN3O .


Chemical Reactions Analysis

The compound can be used in the synthesis of other compounds. For example, it can be used in the preparation of compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which is a PARP inhibitor .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 187.63 . The storage temperature is recommended to be in an inert atmosphere at room temperature .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Synthesis of Tetrahydropteroic Acid Derivatives

Axl Kinase Inhibition

Chemical Biology and Medicinal Chemistry

Ring Homologues and Structural Variations

Safety and Hazards

The compound has been classified with the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation . The precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P302+P352 - IF ON SKIN: Wash with plenty of soap and water .

properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h4,8H,1-3H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYARMZXMXBABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)N=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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